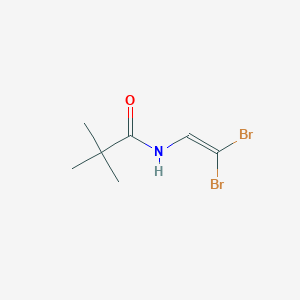
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a dibromoethenyl group attached to a dimethylpropanamide backbone, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dibromoethenyl compounds with 2,2-dimethylpropanamide under controlled conditions. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under an argon atmosphere at low temperatures (2-3°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Halogen Exchange: The dibromoethenyl group can be transformed into other halogenated analogs through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aluminium tribromide for halogen exchange and various oxidizing or reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield 2,2-dichloroethenyl or 2,2-diiodoethenyl analogs, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its dibromoethenyl group. This group can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or as a reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide include:
- N-(2,2-Dibromoethenyl)phenylmethanesulfonamide
- 2-(2,2-Dibromoethenyl)aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions.
Propriétés
Numéro CAS |
116177-57-2 |
|---|---|
Formule moléculaire |
C7H11Br2NO |
Poids moléculaire |
284.98 g/mol |
Nom IUPAC |
N-(2,2-dibromoethenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H11Br2NO/c1-7(2,3)6(11)10-4-5(8)9/h4H,1-3H3,(H,10,11) |
Clé InChI |
BMIHDKGYXTYQEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



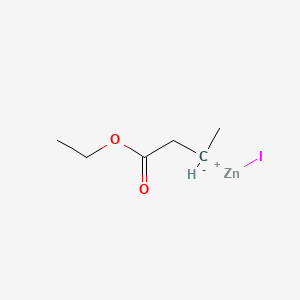

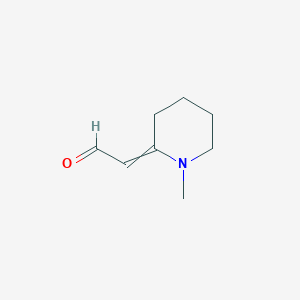
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)

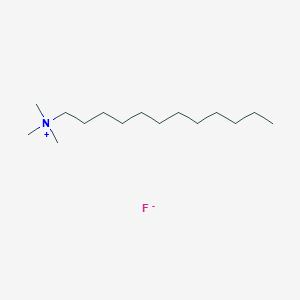
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
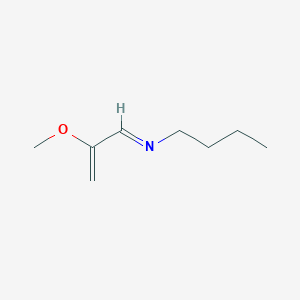
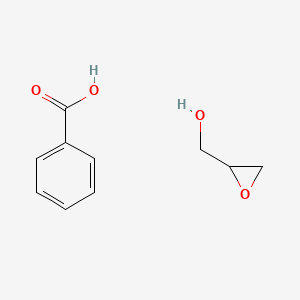
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
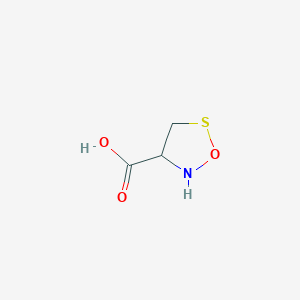
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
